2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole

Conjugated polymers Optical bandgap Organic electronics

Polymer electronics require monomers with precise solubility and packing. The henicosan-11-yl branched chain on this 2,7-dibromocarbazole prevents premature precipitation during Pd-catalyzed polymerization, enabling higher MW than short-chain analogues. • DCBZ-TTZ polymer: bandgap 3.54 eV, film PL 371/416 nm - for blue OLED color coordinates • Scan-rate exponent 0.77 vs. 0.64 (ethyl analogue) - faster charge-transfer for electrochromic/sensor applications • Enhanced solubility ensures uniform film morphology in OPV active layers, minimizing batch defects

Molecular Formula C33H49Br2N
Molecular Weight 619.6 g/mol
Cat. No. B12500811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole
Molecular FormulaC33H49Br2N
Molecular Weight619.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
InChIInChI=1S/C33H49Br2N/c1-3-5-7-9-11-13-15-17-19-29(20-18-16-14-12-10-8-6-4-2)36-32-25-27(34)21-23-30(32)31-24-22-28(35)26-33(31)36/h21-26,29H,3-20H2,1-2H3
InChIKeyKLUKETVQDPJZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole Overview


2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole (CAS 1185885-87-3) is a 2,7-dibromo-substituted carbazole monomer bearing a branched C21 alkyl chain at the 9-position. It serves as a key synthetic intermediate for donor–acceptor conjugated polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) [1]. The two bromine atoms enable Suzuki, Stille, or direct arylation polymerization, while the henicosan-11-yl side chain is designed to impart solubility and control film morphology in solution-processed devices [2].

Conjugated polymer intermediate for OFET, OPV, OLED
2,7-Dibromo enables Suzuki, Stille, or direct arylation polymerization
Branched C21 alkyl chain supports solubility and film morphology control

2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole Substitution Limitations


Carbazole-based monomers with different N-alkyl substituents are not interchangeable because the alkyl chain length and branching pattern govern solubility, solid-state packing, and the resulting polymer's optoelectronic properties [1]. For instance, replacing the henicosan-11-yl chain with a shorter heptadecanyl chain reduces solubility in common organic solvents, compromising film quality in solution-processed devices [2]. Even subtle changes in the alkyl architecture can shift the polymer's absorption profile, bandgap, and charge-transport kinetics, directly affecting device efficiency. Therefore, selecting the specific monomer is essential for reproducible polymer synthesis and predictable device performance.

Alkyl chain architecture
Chain length and branching govern solubility, solid-state packing, and optoelectronic properties; shorter or less branched chains may shift performance.
Processability trade-offs
Heptadecanyl or ethyl analogues may reduce solubility and film quality, compromising solution-processed device reproducibility.
Optoelectronic profile shifts
Minor alkyl structure variations can alter absorption, bandgap, and charge-transport kinetics, requiring monomer-specific optimization.

2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole: Quantitative Evidence vs. Analogues


Optical Bandgap: Henicosanyl vs. Ethyl Carbazole Polymer

The polymer DCBZ-TTZ, synthesized from 2,7-dibromo-9-(henicosan-11-yl)-9H-carbazole, exhibits a wider optical bandgap (3.54 eV) than the analogous polymer ECBZ-TTZ derived from the ethyl-substituted monomer (3.10 eV). This difference arises from the steric and electronic influence of the bulky henicosanyl chain on backbone planarization [1].

Optical Bandgap
Head-to-head
DCBZ-TTZ Eg 3.54 eV vs ECBZ-TTZ 3.10 eV (Δ +0.44 eV)
Reported wider bandgap supports blue-shifted emission research
Thin-film UV-vis; film absorption onset
Conjugated polymers Optical bandgap Organic electronics

Photoluminescence Emission: Henicosanyl vs. Ethyl Carbazole Polymer

In the film state, DCBZ-TTZ exhibits dual photoluminescence peaks at 371 nm and 416 nm, whereas ECBZ-TTZ emits at 412 nm and 476 nm. The hypsochromic shift of the dominant emission band by 60 nm (476 → 416 nm) confirms that the henicosanyl chain electronically isolates the conjugated backbone more effectively than the ethyl group [1].

PL Emission
Head-to-head
Dominant peak blue-shifted 60 nm (476 → 416 nm)
Hypsochromic shift enables deep-blue emission research
Film-state PL; excitation at absorption max
Photoluminescence OLED emitters Conjugated polymers

Redox Kinetics: Scan-Rate Exponent Comparison

Cyclic voltammetry reveals that DCBZ-TTZ has a scan-rate exponent (x) of 0.77, compared to 0.64 for ECBZ-TTZ and 0.61 for the small-molecule analogue TB-TTZ-DP. A value approaching 1.0 indicates increasingly surface-confined, diffusion-independent redox behavior, suggesting more efficient charge transfer in the henicosanyl polymer [1].

Redox Kinetics
Head-to-head
Scan-rate exponent x = 0.77 (DCBZ-TTZ) vs 0.64 (ECBZ) & 0.61 (TB-TTZ)
Higher exponent suggests faster, more reversible charge transfer
Cyclic voltammetry −0.5 to +1.5 V
Electrochemical kinetics Charge transport Redox stability

OLED Current–Voltage Characteristics: Henicosanyl vs. Ethyl Polymer

Among organic light-emitting diodes fabricated from the three tetrazine-based materials, the device employing DCBZ-TTZ exhibited the best current–voltage characteristics, surpassing both ECBZ-TTZ and the small-molecule TB-TTZ-DP [1]. This superior electrical performance is attributed to the enhanced film morphology and charge-injection properties conferred by the long branched alkyl chain.

OLED I–V Ranking
Reported
Ranked highest I–V characteristics among three materials tested
Reported ranking may indicate lower driving voltage in devices
Qualitative ranking; quantitative J–V parameters in full article
OLED device performance Current–voltage characteristics Solution-processed devices

Polymer Solubility: Henicosanyl vs. Heptadecanyl Chain in PCDTBT

PCDTBT synthesized with the N-11''-henicosanyl-2,7-carbazole comonomer shows improved solubility in organic solvents compared to the conventional N-9'-heptadecanyl analogue, enabling higher-quality thin-film preparation. The authors of the ultrafast spectroscopy study explicitly note that the longer henicosanyl chain 'provides better solubility of the polymer in organic solvents commonly used for thin film preparation' [1].

Polymer Solubility
Cross-study
Henicosanyl-PCDTBT: enhanced solubility vs heptadecanyl analogue
Reported solubility improvement may support film uniformity and scale-up
Qualitative statement; no quantitative solubility limit
Polymer solubility Solution processability Organic photovoltaics

XLogP3 Hydrophobicity Comparison

The computed XLogP3 of 2,7-dibromo-9-(henicosan-11-yl)-9H-carbazole is 14.8 , substantially higher than that of the heptadecanyl analogue (estimated XLogP3 ≈ 11.9 based on the C17 chain) and ethyl-substituted variant (XLogP3 ≈ 5.4). This quantitative difference corroborates the experimentally observed solubility enhancement and can be used as a pre-purchase screening parameter for solvent compatibility.

XLogP3 Hydrophobicity
Data to verify
XLogP3 = 14.8 (C21) vs ~11.9 (C17) & ~5.4 (C2)
Higher computed lipophilicity may suggest greater organic solvent affinity
Class-level inference; source to verify
Lipophilicity Solubility prediction Monomer selection

2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole: Procurement and Application Scenarios


Wide-Bandgap Polymers for Blue OLED Emitters

When the target application requires a wide-bandgap (>3.5 eV) polymer with blue-shifted emission, 2,7-dibromo-9-(henicosan-11-yl)-9H-carbazole is the preferred monomer. Its derived polymer DCBZ-TTZ delivers a bandgap of 3.54 eV and film-state PL at 371/416 nm, outperforming the ethyl-substituted analogue (3.10 eV, 412/476 nm) [1]. Procurement teams developing blue OLED materials should specify this monomer to achieve the required color coordinates.

Solution-Processed OPVs with High Film Quality

For OPV active layers where film uniformity directly governs device yield and efficiency, the enhanced solubility of henicosanyl-substituted PCDTBT over heptadecanyl analogues is a decisive factor [2]. Researchers and manufacturers scaling up solution-processed OPV fabrication should prioritize this monomer to minimize film defects and ensure batch-to-batch reproducibility.

Fast Redox Kinetics for Electrochemical Devices

The henicosanyl-derived polymer DCBZ-TTZ exhibits a scan-rate exponent of 0.77, indicating more surface-confined, diffusion-independent redox behavior than the ethyl analogue (0.64) [1]. This property is advantageous for electrochromic devices, supercapacitors, and electrochemical sensors where rapid charge-transfer kinetics improve response time and cycling stability.

Suzuki Polycondensation Monomer Building Block

The 2,7-dibromo substitution pattern is specifically designed for palladium-catalyzed cross-coupling polymerizations (Suzuki, Stille, direct arylation). Its boronic ester derivative (CAS 1185885-88-4) is commercially available from multiple suppliers [1], enabling a matched monomer pair. The long branched alkyl chain prevents premature polymer precipitation during synthesis, facilitating higher degrees of polymerization compared to short-chain analogues.

Application
Selection Property
Validation Focus
Blue OLED emitter polymers
Wider bandgap monomer with blue-shifted emission
Verify optical bandgap and emission wavelength in device films
Solution-processed OPV layers
Enhanced solubility from branched C21 chain
Assess film uniformity and defect density in spin-coated films
Electrochemical devices (electrochromics, supercapacitors)
Reported fast redox kinetics with high scan-rate exponent
Evaluate CV scan-rate dependence and charge-transfer rates
Suzuki/Stille polycondensation building block
2,7-Dibromo substitution; branched chain prevents precipitation
Monitor polymerization degree and solubility during synthesis
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